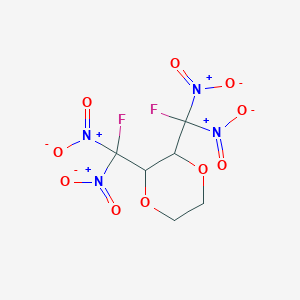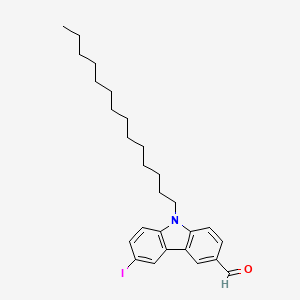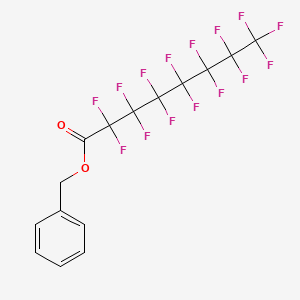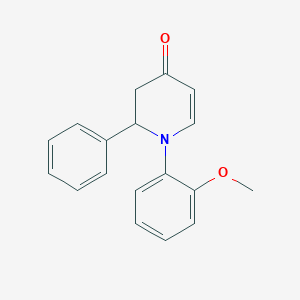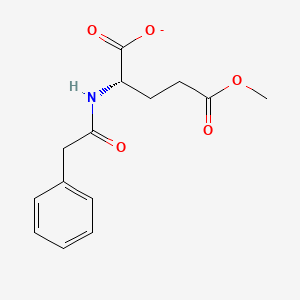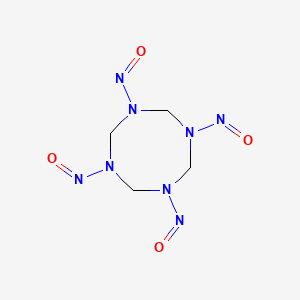
Methylphosphonic diisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphosphonic diisocyanide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two isocyanide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
CH3PCl2+2AgCN→CH3P(NC)2+2AgCl
In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methylphosphonic diisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the isocyanide groups to amines.
Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.
Major Products Formed
Oxidation: Methylphosphonic acid and its esters.
Reduction: Methylphosphonic diamine.
Substitution: Various substituted phosphonic derivatives.
科学的研究の応用
Methylphosphonic diisocyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Methylphosphonic acid: A simpler analog with only one isocyanide group replaced by a hydroxyl group.
Diisopropyl methylphosphonate: Another organophosphorus compound with different alkyl groups.
Methylphosphinic acid: Contains a phosphinic acid group instead of isocyanide groups.
Uniqueness
Methylphosphonic diisocyanide is unique due to the presence of two isocyanide groups, which impart distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with metal ions and biomolecules.
特性
CAS番号 |
173677-00-4 |
|---|---|
分子式 |
C3H3N2OP |
分子量 |
114.04 g/mol |
IUPAC名 |
diisocyanophosphorylmethane |
InChI |
InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3 |
InChIキー |
VMAQWKWZYFZSOB-UHFFFAOYSA-N |
正規SMILES |
CP(=O)([N+]#[C-])[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
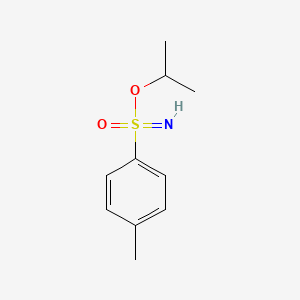
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
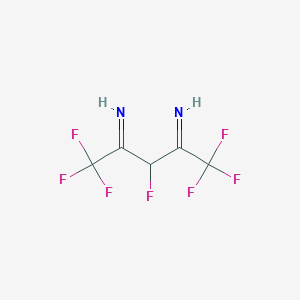

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
